Antide

Vue d'ensemble

Description

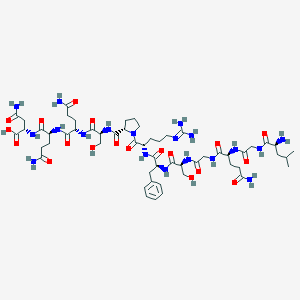

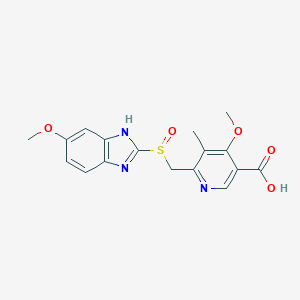

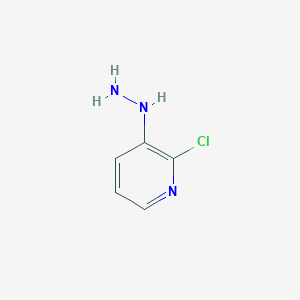

Antide is a synthetic decapeptide that functions as an antagonist to the gonadotropin-releasing hormone (GnRH), with significant implications in reproductive health. It has been identified as having high antiovulatory activity and is known for its negligible histamine release, making it a candidate for further development in clinical medicine . The molecular structure of Antide includes a variety of amino acid derivatives, such as 3-(2-naphthyl)alanine and 3-(4-chlorophenyl)alanine, which contribute to its biological activity .

Synthesis Analysis

The synthesis of Antide involves the strategic assembly of its amino acid components. Thirty-five peptides were synthesized based on the structure of Antide, with variations in positions 5-8 of the peptide chain. One of these variants demonstrated even higher antiovulatory activity than Antide itself, indicating the potential for further optimization of the molecule . The synthesis process is crucial for the scale-up and safety testing required before Antide can be evaluated in experimental primates and potentially in clinical settings .

Molecular Structure Analysis

The conformational behavior of Antide has been extensively studied using 2D-NMR spectroscopy and molecular dynamics calculations. In aqueous solution, Antide adopts a delta-shaped backbone conformation, which is characterized by an irregular turn and the spatial proximity of certain side chains. This conformation is believed to be crucial for receptor recognition and binding affinity . The stability of this conformation in different conditions suggests that the structural rigidity of Antide is a contributing factor to its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions involving Antide are not detailed in the provided papers, the general understanding of peptide chemistry suggests that Antide, like other peptides, would engage in reactions typical of amide bonds. These could include hydrolysis under certain conditions or interactions with receptors through its side chains. The design and synthesis of Antide and its analogs are informed by the desired biological activity, which is a direct result of the molecule's ability to interact with and inhibit GnRH .

Physical and Chemical Properties Analysis

Antide's physical and chemical properties are inferred from its structure and biological activity. As a peptide, it is likely soluble in water and polar organic solvents, which is supported by the use of various solvents in its conformational analysis . Its chemical stability and the presence of specific functional groups contribute to its biological function as a GnRH antagonist. The oral activity of Antide, as well as its duration of action, are significant properties that have been experimentally confirmed, with effective doses identified for inducing antiovulatory effects .

Applications De Recherche Scientifique

Conformational Analysis :

- Antide adopts a delta-shaped backbone conformation in aqueous solutions, which plays a crucial role in receptor recognition. This structural rigidity likely contributes to its receptor binding affinity (Digilio et al., 2002).

Antagonism of Luteinizing Hormone Release :

- Antide is an effective antagonist of luteinizing hormone-releasing hormone (LHRH), showing high antiovulatory activity and minimal histamine release. Its long action and oral activity make it suitable for further clinical evaluation (Ljungqvist et al., 1988).

Drug Delivery Systems :

- Antide can be effectively encapsulated in multi-phase microspheres for controlled delivery, demonstrating therapeutic efficacy in reducing testosterone levels in male rats. This encapsulation allows for a sustained release over two months (Branton et al., 2005).

Potential in Male Contraception :

- A study on male monkeys showed that a single dose of Antide could suppress testosterone secretion for over 60 days, suggesting its potential as a male contraceptive agent (Edelstein et al., 1990).

Oral Peptide Delivery :

- Antide stability against gastrointestinal peptidases was demonstrated, and its embedding in thiolated polymer chitosan-TBA conjugate showed promising results for oral delivery. This indicates the feasibility of oral administration of antide for therapeutic uses (Bernkop‐Schnürch et al., 2005).

In Vitro Studies on Mechanism of Action :

- In vitro studies showed that Antide selectively inhibits GnRH-stimulated gonadotropin secretion without affecting basal secretion levels, indicating its specificity and reversibility in action (Danforth et al., 1991).

Mécanisme D'action

Target of Action

Antide, also known as Iturelix, primarily targets the Gonadotropin-releasing hormone receptor (GnRHR) . This receptor plays a crucial role in the regulation of reproduction.

Mode of Action

Antide acts as a GnRHR antagonist . This means it binds to the GnRHR and blocks its function. By doing so, it prevents the release of gonadotropins, which are hormones that stimulate the gonads (ovaries and testes) to produce sex hormones and gametes (eggs and sperm).

Biochemical Pathways

The primary biochemical pathway affected by Antide is the Gonadotropin-releasing hormone (GnRH) pathway . When Antide binds to the GnRHR, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This results in decreased production of sex hormones and gametes.

Pharmacokinetics

The pharmacokinetics of Antide involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Antide almost doubled after dilution in larger volumes . More research is needed to fully understand the ADME properties of Antide and their impact on its bioavailability.

Result of Action

The inhibition of the GnRH pathway by Antide leads to a decrease in the production of sex hormones and gametes. This can result in various effects, depending on the context. For example, in in vitro fertilization (IVF) patients, Antide can prevent premature luteinizing hormone surges .

Action Environment

The action of Antide can be influenced by various environmental factors. For instance, the timing and dosage of administration can affect its efficacy. In a study of IVF patients, Antide was administered daily and serum samples were taken three times daily during Antide administration to assess its levels and hormone levels . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Antide.

Propriétés

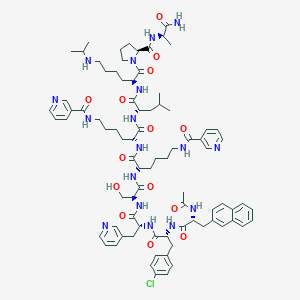

IUPAC Name |

N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFGTULTGLGHU-NBERXCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H108ClN17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033848 | |

| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-meth ylethyl)-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1591.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antide | |

CAS RN |

112568-12-4 | |

| Record name | Iturelix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112568124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-meth ylethyl)-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITURELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94055UOQ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.